![molecular formula C7H3Cl2NS B1315164 5,7-Dichlorothieno[3,2-b]pyridine CAS No. 74695-44-6](/img/structure/B1315164.png)
5,7-Dichlorothieno[3,2-b]pyridine
Overview
Description
5,7-Dichlorothieno[3,2-b]pyridine (DCTP) is an organic compound that belongs to the family of heterocyclic compounds . It has a molecular weight of 205.09 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C7H3Cl2NS . The InChI key, which provides a unique identifier for the compound, is GACWBJMFVQODCY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 205.09 . The compound should be stored in a refrigerator .Scientific Research Applications
Chemical Synthesis and Derivatives
5,7-Dichlorothieno[3,2-b]pyridine and its derivatives are primarily involved in chemical synthesis processes. For instance, it has been used in the synthesis of various substituted thieno[3,2-b]pyridines, contributing to the field of heterocyclic chemistry. The synthesis routes and derivatives of this compound are of particular interest due to their potential applications in creating novel compounds for further research and development in various fields, including pharmaceuticals and materials science. The versatility of these compounds is demonstrated in their ability to undergo transformations into a range of derivatives, showcasing their significant role in synthetic chemistry (Klemm, Louris, Boisvert, Higgins, & Muchiri, 1985).
Potential Antimalarial Applications
Some derivatives of this compound have been explored for their potential antimalarial properties. This exploration stems from the synthesis of 4- and 5-aminothieno[2,3-b]pyridines, which have been considered for screening as potential antimalarial drugs. This highlights the significance of this compound derivatives in medicinal chemistry, particularly in the search for new therapeutic agents (Klemm, Louris, & Zell, 1970).
Novel Compound Development
Research has also focused on developing novel compounds derived from thienopyridine N-oxides, showcasing the chemical flexibility and potential of this compound in generating unique molecular structures. These novel compounds, developed through various synthetic routes, expand the scope of thienopyridine chemistry and open new avenues for application in different scientific fields (Klemm, Muchiri, Anderson, Salbador, & Ford, 1994).
Heterocyclic Synthesis
This compound plays a critical role in the synthesis of various heterocyclic compounds. The ability to react with different reagents and form diverse heterocyclic derivatives underlines its importance in the field of organic chemistry. This aspect of this compound is crucial for synthesizing compounds that could have potential applications in pharmaceuticals and agrochemicals (Elneairy, 2010).
Fluorescence Properties
Research has also delved into the fluorescence properties of thieno[3, 2-c]pyridine derivatives, with a focus on how different substituents affect these properties. This exploration is important in developing materials with specific optical characteristics, potentially useful in sensors, organic electronics, and bioimaging applications (Chavan, Toche, & Chavan, 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H302, H315, H319, H332, H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, harm if inhaled, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
properties
IUPAC Name |
5,7-dichlorothieno[3,2-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NS/c8-4-3-6(9)10-5-1-2-11-7(4)5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GACWBJMFVQODCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=C(C=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504910 | |
Record name | 5,7-Dichlorothieno[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80504910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
74695-44-6 | |
Record name | 5,7-Dichlorothieno[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80504910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,7-dichlorothieno[3,2-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.